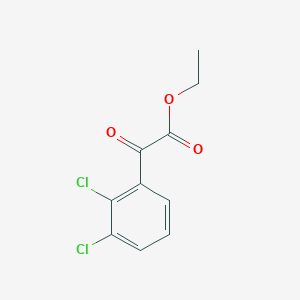

2,3-二氯苯甲酰甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl 2,3-dichlorobenzoylformate-related compounds has been achieved through various methods, including base-promoted annulation reactions and Knoevenagel condensation reactions. For instance, a base-promoted [3 + 2] annulation reaction of ethyl α-chlorocyclopropaneformates with 1,3-dicarbonyl compounds provides an efficient route to multi-substituted fulvenes (Zhu et al., 2014). Similarly, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate has been synthesized by Knoevenagel condensation, showcasing the compound's involvement in the formation of complex molecular structures (Kumar et al., 2016).

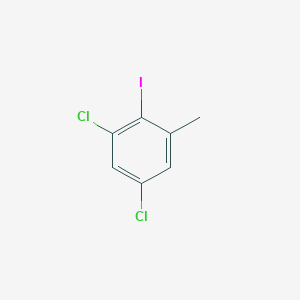

Molecular Structure Analysis

The molecular structure of ethyl chlorothioformate, a related compound, has been investigated, revealing exclusive synperiplanar conformation and gauche orientation of the ethyl group, providing insights into the conformational preferences of chlorothioformate species (Rodríguez Pirani et al., 2011).

Chemical Reactions and Properties

Ethyl 2,3-dichlorobenzoylformate undergoes various chemical reactions, contributing to the synthesis of diverse compounds. For example, the base-catalyzed condensation of ethyl α,α-dichloroacetoacetate with aldehydes has been reinvestigated, leading to the production of ethyl 2-chloro-2,3-epoxyalkanoates and ethyl 3-chloro-2-oxoalkanoates (Tsuboi et al., 1987).

Physical Properties Analysis

The physical properties, such as crystal structure and spectroscopic characterizations, have been extensively analyzed. For instance, the crystal and molecular structure of ethyl 4-hydrazinobenzoate hydrochloride provides valuable information on the compound's solid-state characteristics and non-covalent interactions (Restrepo et al., 2019).

Chemical Properties Analysis

Ethyl 2,3-dichlorobenzoylformate's chemical properties have been elucidated through various studies, including DFT and AIM analyses on novel derivatives, highlighting the compound's reactivity and interaction capabilities (Singh et al., 2013).

科学研究应用

有机合成中的应用

1. 功能化合物的合成

2-甲基-2,3-丁二烯酸乙酯和类似化合物在有机膦催化剂存在下与 N-甲苯磺酰亚胺发生环化反应,形成高度功能化的四氢吡啶。这些反应对于合成具有完全区域选择性和优异收率的复杂有机分子非常重要,说明了乙基衍生物在促进复杂有机转化中的作用 (Xue-Feng Zhu 等,2003).

2. 合成富烯的环化反应

α-氯环丙烷甲酸乙酯在碱促进下与 1,3-二羰基化合物发生环化反应,为合成多取代富烯提供了一条有效的途径。该方法展示了乙基衍生物在构建具有独特性质的环状化合物中的作用,突出了它们在合成化学中的重要性 (Yuequan Zhu 等,2014).

3. 药物化合物多态性的研究

对某些乙基衍生物,例如 3-{3-[((2R)-3-{[2-(2,3-二氢-1H-茚-2-基)-1,1-二甲基乙基]氨基}-2-羟基丙氧基]-4,5-二氟苯基}丙酸乙酯盐酸盐的多晶型形式的研究揭示了药物化合物固体形式表征的复杂性。此类研究对于了解影响药物稳定性和功效的物理和化学性质至关重要 (F. Vogt 等,2013).

作用机制

- The primary target of Ethyl 2,3-dichlorobenzoylformate (also known as Beludavimab ) is not explicitly mentioned in the available data . However, it falls under the category of monoclonal antibodies (mAbs) and is currently being investigated in clinical trials for COVID-19 treatment.

Target of Action

Mode of Action

属性

IUPAC Name |

ethyl 2-(2,3-dichlorophenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXVZWLBSUWYJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641286 |

Source

|

| Record name | Ethyl (2,3-dichlorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-dichlorobenzoylformate | |

CAS RN |

180868-99-9 |

Source

|

| Record name | Ethyl (2,3-dichlorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)